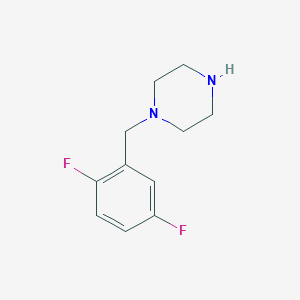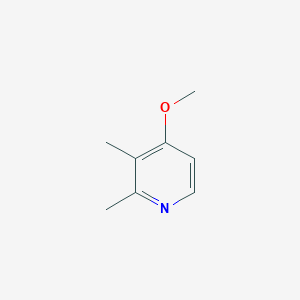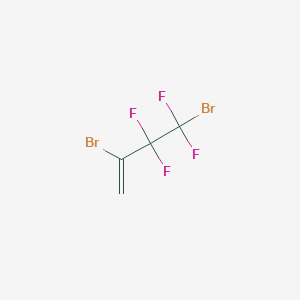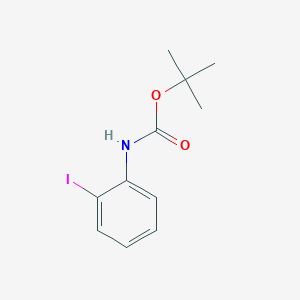
N-Boc-2-iodoaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-Boc-2-iodoaniline involves several key steps, including the introduction of the iodine atom to the aniline ring and the protection of the amino group with a Boc group. A notable method involves the ligand-free copper-catalyzed coupling of α-amino acids with N-Boc-2-iodoanilines, leading to the synthesis of enantiopure 3-substituted dihydroquinoxalinones (Luo & Brabander, 2015). This method highlights the compound's utility in synthesizing complex molecules without racemization.
Molecular Structure Analysis
The molecular structure of N-Boc-2-iodoaniline is characterized by its N-Boc protected amine and ortho-iodo substituent, which are key for its reactivity and application in synthesis. The presence of the iodine atom makes it a good candidate for nucleophilic substitution reactions, while the Boc group protects the amine from undesired reactions.
Chemical Reactions and Properties
N-Boc-2-iodoaniline participates in various chemical reactions, including palladium-catalyzed cross-coupling reactions, which are foundational in constructing carbon-nitrogen bonds in complex organic molecules. For example, the synthesis of iodo-aziridines using diiodomethyllithium and in situ generated N-Boc-imines (Bull, Boultwood, & Taylor, 2012) demonstrates its reactivity and the potential for creating novel cyclic structures.
Physical Properties Analysis
The physical properties of N-Boc-2-iodoaniline, such as solubility, melting point, and boiling point, are influenced by its functional groups. The Boc group increases its steric bulk, potentially affecting its solubility in various solvents, while the iodine atom contributes to its molecular weight and density. These properties are essential for understanding its behavior in different reaction conditions.
Chemical Properties Analysis
N-Boc-2-iodoaniline's chemical properties, including its acidity, basicity, and reactivity towards electrophiles and nucleophiles, stem from its protected amine and iodoaromatic structure. The Boc group makes the amine less basic and more resistant to hydrolysis, whereas the iodine atom enhances its electrophilic substitution reactions. Its role in the facile procedure for N-Boc protection of amines underlines its importance in synthetic chemistry (Varala, Nuvula, & Adapa, 2006).
Aplicaciones Científicas De Investigación
Application
N-Boc-2-iodoaniline is used in the synthesis of 2-iodoanilines . 2-Iodoanilines are important intermediates in organic synthesis and can be used to produce a variety of complex organic molecules .
Method of Application
A practical procedure for synthesizing 2-iodoanilines has been developed . This involves the decarboxylative iodination of readily available anthranilic acids with inexpensive KI and I2 as halogen donors under transition-metal-free and base-free conditions . Oxygen was shown to be necessary for the transformation .
Results
A series of highly regioselective 2-iodoanilines was obtained in satisfactory to good yields (of up to 90%) by carrying out the decarboxylative iodination of readily available anthranilic acids . This practical decarboxylative iodination route was operationally scalable and shown to exhibit high functional-group tolerance .
Organic Chemistry
Application
N-Boc-2-iodoaniline is used in the N-Boc protection of amines . This process is important in organic synthesis as it allows for the selective reaction of one functional group over another .
Method of Application
An efficient and rapid protocol for chemoselective N-Boc protection of various structurally different aryl, aliphatic, and heterocyclic amines is reported with (Boc)2O using mesoporous silica phenylsulfonic acid (SBA-15-Ph-SO3H) as a recyclable and heterogeneous solid acid nanocatalyst under solvent-free condition at ambient temperature . The catalyst can be easily recovered and reused for ten reaction cycles for protection of amines without considerable loss of activity .
Results
The advantages of this green method are simplicity, easy workup, chemoselectivity, short reaction time, and excellent yield . This method has been shown to be effective for a wide range of amines .
Organic Chemistry
Application
N-Boc-2-iodoaniline is used in the synthesis of complex organic molecules . This process is important in organic synthesis as it allows for the creation of a wide range of organic compounds .
Method of Application
A simple and practical procedure for synthesizing complex organic molecules has been developed . This involves the use of N-Boc-2-iodoaniline as a starting material . The process involves a series of reactions, including decarboxylative iodination, to create the desired organic molecule .
Results
A series of complex organic molecules was obtained in satisfactory to good yields (of up to 90%) by carrying out the synthesis process . This practical synthesis route was operationally scalable and shown to exhibit high functional-group tolerance .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(2-iodophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKNLRMZVGYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437302 | |
| Record name | N-Boc-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-iodoaniline | |
CAS RN |
161117-84-6 | |
| Record name | N-tert-Butoxycarbonyl-2-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161117-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



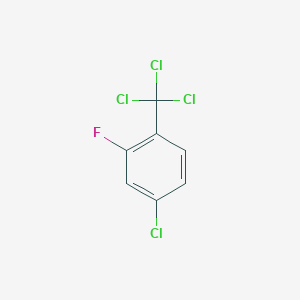
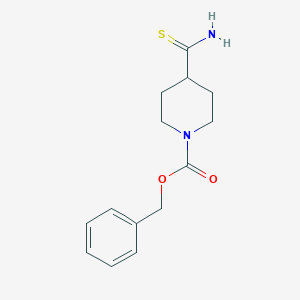
![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)


![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)
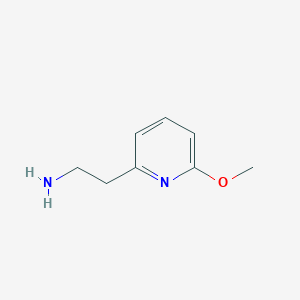
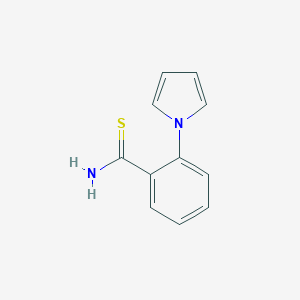
![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)
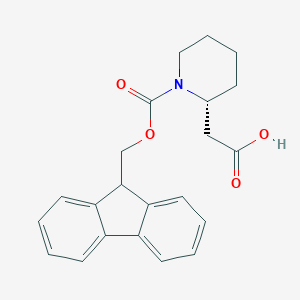
![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
